Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride
Description
Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride is an ortho-substituted benzoic acid derivative featuring an octyloxy group (-O-C₈H₁₇) at the 2-position of the benzene ring and a hydrazide (-CONHNH₂) moiety, which is protonated as a hydrochloride salt. This compound belongs to the broader class of benzoic acid hydrazides, which are widely studied for their biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties . Its synthesis typically involves coupling o-(octyloxy)benzoic acid with hydrazine in the presence of activating agents, followed by hydrochloride salt formation .
Properties
IUPAC Name |
2-octoxybenzohydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-2-3-4-5-6-9-12-19-14-11-8-7-10-13(14)15(18)17-16;/h7-8,10-11H,2-6,9,12,16H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLPAPCAXWENQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C(=O)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950508 | |
| Record name | 2-(Octyloxy)benzene-1-carbohydrazonic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27830-17-7 | |
| Record name | Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027830177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Octyloxy)benzene-1-carbohydrazonic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 2-Hydroxybenzoic Acid
- Reactants: 2-Hydroxybenzoic acid (salicylic acid), 1-bromooctane (alkylating agent), sodium hydroxide (base), and water.
- Procedure: The phenolic hydroxyl group of 2-hydroxybenzoic acid is alkylated by 1-bromooctane in the presence of sodium hydroxide, typically in aqueous medium.
- Conditions: The reaction mixture is stirred at elevated temperature (~80 °C) until complete dissolution and reaction.
- Workup: The reaction mixture is cooled to room temperature over several hours to precipitate the product, which is then filtered, washed with water, and recrystallized from isopropanol to yield pure 2-(octyloxy)benzoic acid.
| Parameter | Details |
|---|---|
| Starting material | 2-Hydroxybenzoic acid (19.2 g) |
| Alkylating agent | 1-Bromooctane |
| Base | Sodium hydroxide (aqueous) |
| Solvent | Water |
| Temperature | 80 °C (reaction), then cooled |
| Reaction time | Several hours (cooling phase) |
| Purification | Filtration, washing, recrystallization |
This method is well-documented and provides a high yield of the octyloxy-substituted benzoic acid intermediate.
Conversion to Benzoic Acid, o-(Octyloxy)-, Hydrazide
The next step involves converting the carboxylic acid group of 2-(octyloxy)benzoic acid into the corresponding hydrazide.
Formation of the Monohydrochloride Salt
To improve the compound’s stability, solubility, and handling properties, the hydrazide is converted into its monohydrochloride salt.
Salt Formation
- Procedure: The free hydrazide is treated with an equimolar amount of hydrochloric acid (HCl), often in an organic solvent or aqueous medium.
- Conditions: The reaction is conducted at room temperature with stirring until the salt precipitates.
- Isolation: The monohydrochloride salt is collected by filtration and dried under vacuum.
This salt form is preferred for pharmaceutical applications due to enhanced physicochemical properties.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Alkylation | 2-Hydroxybenzoic acid | 1-Bromooctane, NaOH, water, 80 °C | 2-(Octyloxy)benzoic acid | Recrystallization from isopropanol |
| 2 | Hydrazinolysis | 2-(Octyloxy)benzoic acid or ester | Hydrazine hydrate, reflux in ethanol/methanol | Benzoic acid, o-(octyloxy)-, hydrazide | Purification by recrystallization |
| 3 | Salt formation | Hydrazide | HCl, room temperature | This compound | Isolated as solid salt |
Research Findings and Analysis
- The alkylation step is highly regioselective for the ortho position due to the starting material’s structure and reaction conditions, yielding the desired octyloxy substitution with minimal side products.
- Hydrazinolysis is a standard method for converting carboxylic acids or esters to hydrazides, with yields typically above 80% under optimized conditions.
- Formation of the monohydrochloride salt enhances the compound’s solubility in polar solvents such as methanol, facilitating its use in pharmaceutical formulations and further synthetic transformations.
- The overall synthetic route is efficient, scalable, and adaptable for laboratory and industrial production.
Additional Notes on Related Synthetic Methods
- Alternative methods for preparing substituted benzoic acids include halogenation and other electrophilic aromatic substitution reactions, but these are less relevant for the octyloxy substitution.
- Purification techniques such as recrystallization and chromatography are essential to obtain high-purity intermediates and final products, especially for pharmaceutical-grade compounds.
Chemical Reactions Analysis
Oxidation Reactions
The hydrazide moiety (-NHNH₂) undergoes oxidation, yielding carboxylic acids. For example:
- Hexachloroiridate(IV) ([IrCl₆]²⁻) oxidation converts aryl hydrazides to benzoic acids via a second-order kinetic pathway .
| Substrate | Oxidant | Product | Rate Constant (k) | Conditions | Reference |
|---|---|---|---|---|---|
| Benzhydrazide (BH) | [IrCl₆]²⁻ | Benzoic acid | 0.45 M⁻¹s⁻¹ | pH 4–9, 25°C | |
| Phenylacetic hydrazide | [IrCl₆]²⁻ | Phenylacetic acid | 0.12 M⁻¹s⁻¹ | pH 4–9, 25°C |
For o-(octyloxy)benzoic hydrazide , steric hindrance from the octyloxy group may reduce reaction rates compared to simpler aryl hydrazides .
Condensation with Carbonyl Compounds
Hydrazides react with aldehydes/ketones to form hydrazones. This reaction is critical in synthesizing Schiff bases:
| Reactant | Carbonyl Source | Product | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| 4-Hydroxybenzoic hydrazide | Benzaldehyde | Hydrazone | 93 | EtOH, reflux |
The octyloxy group may enhance solubility in nonpolar solvents, facilitating reactions with hydrophobic carbonyl compounds .
Acid-Base Behavior
The hydrazide group exhibits pH-dependent tautomerism and protonation:
- Neutral species (pH 7–9) : Predominantly exists as the enol tautomer .
- Acidic conditions (pH < 4) : Protonation at the terminal nitrogen, forming a hydrazinium ion .
- Alkaline conditions (pH > 10) : Deprotonation to generate a resonance-stabilized anion .
pKa Values (Related Hydrazides) :
| Compound | pKa (Enol) | pKa (Hydrazinium) |
|---|---|---|
| Benzoic hydrazide | 8.2 | 3.1 |
| Phenylacetic hydrazide | 7.9 | 2.8 |
Stability and Decomposition
- Thermal decomposition : Above 250°C, the compound decomposes into CO₂ , HCl , and nitrogen oxides .
- Hydrolytic degradation : Prolonged exposure to moisture generates o-(octyloxy)benzoic acid and hydrazine hydrochloride .
| Condition | Products | Hazard Notes |
|---|---|---|
| Heating (>250°C) | CO₂, HCl, NOₓ | Irritant gases |
| Acidic hydrolysis | Hydrazine hydrochloride | Toxic, corrosive |
Key Limitations in Literature
Scientific Research Applications
Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The octyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
*Estimated values based on substituent contributions.
- Lipophilicity : The octyloxy group in the target compound confers higher lipophilicity than chloro or benzyloxy substituents, which may improve cellular uptake but complicate formulation .
- Solubility : Protonation as a hydrochloride salt enhances solubility compared to neutral hydrazides (e.g., 4-chloro derivative), but the bulky octyloxy group still limits aqueous solubility .
Antimicrobial Activity :
- The target compound’s hydrazide group and lipophilic octyloxy chain may enhance interactions with microbial membranes or enzymes. Comparable benzoic acid hydrazide derivatives, such as amino acid conjugates (e.g., 7a-7e), exhibit potent activity against S. aureus and E. coli (MIC: 4–8 µg/mL), similar to ampicillin . However, the octyloxy group’s steric bulk might reduce binding efficiency compared to smaller substituents like chloro .
Enzyme Inhibition :
- Benzoic acid hydrazides with ortho-substituents (e.g., 2-amino derivatives) inhibit myeloperoxidase (MPO) by ejecting heme, a mechanism dependent on substituent electronics . The electron-donating octyloxy group may weaken this interaction compared to electron-withdrawing chloro substituents, which enhance resonance effects and inhibitory potency (IC₅₀: 4.36 mM for 4-chloro vs. 5.38 mM for unsubstituted) .
Antioxidant Activity :
- Chloro and methoxy substituents improve radical scavenging (e.g., DPPH IC₅₀: 4.36 mM for 4-chloro), while the octyloxy group’s electron-donating nature may reduce antioxidant efficacy compared to these groups .
Metabolic Stability
- Hydrazides are prone to hydrolysis in vivo. Enzymatic studies show that Rhodococcus amidases reversibly convert benzoic acid hydrazides to carboxylic acids .
Biological Activity
Benzoic acid derivatives, particularly hydrazides, have garnered significant attention in pharmaceutical and biochemical research due to their diverse biological activities. The compound Benzoic acid, o-(octyloxy)-, hydrazide monohydrochloride represents a unique structure that may impart specific bioactive properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
- Chemical Formula : C15H22ClN2O3
- Molecular Weight : 306.80 g/mol
Antimicrobial Activity
Research has shown that hydrazones and their derivatives exhibit notable antimicrobial properties. In a study assessing various synthesized hydrazones, compounds similar to benzoic acid derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Minimum Suppressive Concentration (MSC) | Tested Strain |
|---|---|---|
| 2-((morpholino-amino)methyl)-benzoic acid | 6.3 mcg/mL | Escherichia coli ATCC 25922 |
| 2-((morpholinoimino)methyl)-benzoic acid | 12.5 mcg/mL | Staphylococcus aureus ATCC 6538 |
These results indicate that hydrazone derivatives can possess potent antimicrobial effects comparable to established antibiotics .
Antioxidant Activity
The antioxidant potential of benzoic acid derivatives has been evaluated using various assays, including DPPH free radical scavenging tests. The antioxidant activity is crucial for mitigating oxidative stress-related diseases. A related study reported that certain benzoic acid derivatives exhibited significant free radical scavenging capabilities, suggesting that o-(octyloxy)-hydrazide could similarly contribute to antioxidant defense mechanisms .
Cytotoxicity
Cytotoxic effects of benzoic acid derivatives have also been investigated. Some studies indicate that these compounds can selectively induce apoptosis in cancer cell lines while sparing normal cells. For example, acylhydrazones have shown cytotoxicity against methicillin-resistant Staphylococcus aureus (MRSA) without affecting non-cancerous cell lines . This selective toxicity is particularly valuable in developing targeted cancer therapies.
Case Studies
-
Antimicrobial Efficacy Against MRSA
A recent study synthesized various acylhydrazones and tested their efficacy against MRSA strains. The results indicated that some compounds exhibited antimicrobial activity equal to or greater than commercially available antibiotics . -
Antioxidant Mechanism Exploration
The interaction of benzoic acid derivatives with bovine serum albumin (BSA) was studied to understand their binding affinity and potential as antioxidants. The binding distance calculated through fluorescence resonance energy transfer (FRET) was approximately 1.85 Å, indicating strong interaction with protein targets . -
Comparative Analysis of Hydrazone Derivatives
A comparative study highlighted the antifungal activity of hydrazone derivatives against various fungal strains. Compounds derived from 4-hydroxybenzoic acid showed high inhibition rates against Botrytis cinerea and Candida unicolor, suggesting a broad spectrum of antifungal activity .
Q & A
Basic: What are the standard synthetic routes for preparing benzoic acid hydrazide derivatives like o-(octyloxy)-substituted analogs?
Methodological Answer:
The synthesis typically involves a two-step process:
Esterification : React the carboxylic acid (e.g., o-(octyloxy)benzoic acid) with an alcohol (e.g., ethanol) under acidic conditions to form the ethyl ester. For example, 4-chloro benzoic acid ethyl ester was synthesized using sulfuric acid catalysis .
Hydrazide Formation : Treat the ester with hydrazine hydrate in ethanol under reflux. This step replaces the ester group with a hydrazide moiety. For instance, 4-chloro benzoic acid hydrazide was obtained via this method .
Key Considerations :
- Purity of intermediates (monitored by TLC).
- Optimization of reaction time (e.g., 20–24 hours for hydrazide formation) .
Basic: How are structural and purity characteristics validated for o-(octyloxy)-substituted benzoic acid hydrazide derivatives?
Methodological Answer:
Validation employs:
- Physical Properties : Melting point, retention factor (Rf) via TLC .
- Spectral Analysis :
- IR Spectroscopy : Confirmation of hydrazide (-NH-NH₂) and ether (C-O-C) functional groups.
- NMR (¹H/¹³C) : Assign signals for the octyloxy chain (δ ~1.2–1.6 ppm for CH₂ groups) and hydrazide protons (δ ~8–9 ppm) .
- Elemental Analysis (CHNS) : Verify stoichiometric C, H, N, and S content .
Advanced: What mechanistic insights explain the inhibitory activity of benzoic acid hydrazide analogs against myeloperoxidase (MPO)?
Methodological Answer:
- Two-Step Inhibition : Benzoic acid hydrazides (e.g., 4-ABAH) act as slow-tight binding inhibitors. The first step involves reversible binding, followed by irreversible heme ejection via cleavage of the ester bond between Glu242 and the heme pyrrole ring .
- Role of Substituents : The o-(octyloxy) group may sterically hinder access to the active site or modulate electron density, altering binding kinetics. Comparative studies with isomers (e.g., 2-ABAH vs. 4-ABAH) reveal positional effects on inhibition efficiency .
Experimental Validation : - Transient Kinetics : Use fluorogenic substrates (e.g., ADHP) to track MPO activity in real time .
- HPLC-MS : Detect heme release post-inhibition .
Advanced: How can researchers resolve contradictions in reported inhibition mechanisms of hydrazide derivatives?
Methodological Answer:
Contradictions often arise from:
- Varied Kinetic Models : Some studies report single-step inhibition (e.g., NaN₃), while hydrazides require multi-step models. Resolve by reanalyzing data using global fitting for multi-phase kinetics .
- Substituent Effects : Conflicting results may stem from differing substituents (e.g., trifluoromethyl vs. amino groups). Systematically compare analogs via:
- Structure-Activity Relationships (SAR) : Synthesize derivatives with controlled substitutions (e.g., ortho vs. para) .
- Molecular Docking : Predict binding modes using MPO crystal structures (PDB: 1DNU) .
Advanced: What strategies optimize o-(octyloxy)-substituted hydrazides as nucleating agents for poly(L-lactic acid) (PLA)?
Methodological Answer:
- Chain Length Optimization : Decamethylene-linked dibenzoylhydrazides enhance PLA crystallization by aligning polymer chains. The octyloxy group may improve compatibility with PLA’s hydrophobic backbone .
- Thermal Analysis :
- Morphological Studies : Use polarized optical microscopy (POM) to assess spherulite formation kinetics .
Advanced: How does the o-(octyloxy) group influence the stability and reactivity of benzoic acid hydrazide derivatives?
Methodological Answer:
- Steric Effects : The bulky octyloxy group may reduce hydrolysis rates of the hydrazide moiety in aqueous environments. Test via:
- pH-Dependent Stability Studies : Monitor degradation by HPLC under acidic/basic conditions.
- Electronic Effects : The electron-donating ether group could enhance resonance stabilization of the hydrazide. Validate via:
- DFT Calculations : Compare charge distribution in substituted vs. unsubstituted analogs .
Basic: What safety precautions are critical when handling o-(octyloxy)-substituted hydrazide derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
